MS2177
Description
Discovery and Development Context
This compound was developed within the broader context of epigenetic drug discovery research focused on protein lysine methyltransferases. The compound emerged from efforts to create selective inhibitors of SETD8, which plays crucial roles in regulating diverse biological processes including the DNA damage response. Prior to this compound, the field faced significant challenges in developing selective SETD8 inhibitors, with nahuoic acid A being the only known selective inhibitor available, which functioned as a cofactor-competitive inhibitor.
The development of this compound was driven by the need for substrate-competitive inhibitors of SETD8, as this enzyme not only methylates histone H4 lysine 20 but also modifies non-histone substrates including proliferating cell nuclear antigen. The research context was particularly important given that SETD8 promotes carcinogenesis by deregulating proliferating cell nuclear antigen expression, making selective inhibitors valuable research tools for understanding epigenetic mechanisms.
The compound was designed based on insights from the crystal structures of G9a and G9a-like protein inhibitors, which share the quinazoline scaffold with this compound. Researchers reasoned that addition of an alkylamino group to the quinazoline 7-position, similar to successful modifications in G9a and G9a-like protein inhibitors, would improve potency for SETD8. This hypothesis proved correct, resulting in this compound with significantly enhanced activity compared to its predecessor compound UNC0379.
Chemical Classification and Nomenclature
This compound is chemically classified as a quinazoline derivative with the systematic name 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-[5-(pyrrolidin-1-yl)pentyl]quinazolin-4-amine. The compound belongs to the broader class of heterocyclic organic compounds and specifically represents a substituted quinazoline bearing multiple functional groups that contribute to its biological activity.
The molecular structure of this compound can be described by its molecular formula C24H38N6O2, with a molecular weight of 442.60 daltons. The compound features a quinazoline core scaffold substituted at multiple positions: amino substituents at the 2- and 4-positions, a methoxy group at the 6-position, and an aminoethoxy group at the 7-position. The structural complexity includes two pyrrolidine rings, one attached to the 2-position of the quinazoline and another connected via a pentyl chain to the 4-position amino group.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C24H38N6O2 |
| Molecular Weight | 442.60 g/mol |
| IUPAC Name | 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-[5-(pyrrolidin-1-yl)pentyl]quinazolin-4-amine |
| CAS Number | 2059892-28-1 |
| SMILES | COC1=CC2=C(NCCCCCN3CCCC3)N=C(N4CCCC4)N=C2C=C1OCCN |
The compound exhibits characteristics typical of substrate-competitive inhibitors, with structural features designed to mimic aspects of the natural peptide substrate while maintaining selectivity for SETD8 over other methyltransferases. The presence of the aminoethoxy group at the 7-position was specifically introduced to enhance binding affinity, representing a key structural modification that distinguishes this compound from earlier quinazoline-based inhibitors.
Historical Development Timeline
The development of this compound can be traced through a systematic progression of research efforts in SETD8 inhibitor discovery spanning several years. The timeline reflects the evolution from early screening efforts to the rational design of improved inhibitors based on structural insights.
Table 2: Historical Development Timeline of this compound
The initial phase of SETD8 inhibitor development involved the identification of UNC0379 as the first substrate-competitive inhibitor of SETD8 in 2014. This compound emerged from systematic screening and optimization efforts, providing proof-of-concept for substrate-competitive inhibition of SETD8. UNC0379 demonstrated activity in multiple biochemical assays and showed selectivity for SETD8 over 15 other methyltransferases, establishing the foundation for further development.
The progression from UNC0379 to this compound represented a significant advancement in terms of potency and binding characteristics. This compound was developed in 2016 through structure-activity relationship studies that focused on modifying the quinazoline scaffold. The key innovation involved the addition of an aminoethoxy group to the 7-position of the quinazoline core, inspired by successful modifications in G9a and G9a-like protein inhibitors.
The development timeline culminated in 2016 with the determination of the crystal structure of SETD8 in complex with this compound, deposited in the Protein Data Bank as entry 5T5G. This structural characterization provided atomic-level insights into the binding mode of this compound and confirmed its mechanism as a substrate-competitive inhibitor. The crystal structure revealed that this compound functions as a bisubstrate inhibitor, interacting with both the substrate binding site and extending into the cofactor binding region.
Table 3: Comparative Binding Characteristics
| Compound | IC50 (μM) | KD (μM) | Year Developed |
|---|---|---|---|
| UNC0379 | Not specified | 18.0 | 2014 |
| This compound | 1.9 ± 1.05 | 1.3 | 2016 |
The biochemical characterization of this compound demonstrated significant improvements over its predecessor, with an in vitro IC50 of 1.9 μM in scintillation proximity assays and a dissociation constant of 1.3 μM determined by isothermal titration calorimetry. These binding parameters represented a substantial improvement in potency compared to UNC0379, validating the design strategy employed in its development.
The historical development of this compound reflects the iterative nature of drug discovery research, where each successive compound builds upon the knowledge gained from previous efforts. The progression from initial screening hits to the rationally designed this compound demonstrates the value of combining biochemical assays, structural biology, and medicinal chemistry approaches in developing selective enzyme inhibitors for epigenetic research applications.
Properties
Molecular Formula |
C24H38N6O2 |
|---|---|
Molecular Weight |
442.608 |
IUPAC Name |
7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine |
InChI |
InChI=1S/C24H38N6O2/c1-31-21-17-19-20(18-22(21)32-16-9-25)27-24(30-14-7-8-15-30)28-23(19)26-10-3-2-4-11-29-12-5-6-13-29/h17-18H,2-16,25H2,1H3,(H,26,27,28) |
InChI Key |
UEDAXBZCRLISHC-UHFFFAOYSA-N |
SMILES |
COC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS2177; MS-2177; MS 2177. |
Origin of Product |
United States |
Scientific Research Applications
Introduction to MS2177
This compound is a potent and selective inhibitor of the SETD8 methyltransferase, which is known for its role in the monomethylation of histone H4 at lysine 20 (H4K20). This compound has garnered attention in scientific research due to its potential applications in cancer therapy, as SETD8 is implicated in various oncogenic processes. The compound exhibits an in vitro IC50 value of 1.9 μM, indicating its efficacy in inhibiting SETD8 activity, with a binding affinity (KD) of 1.3 μM confirmed through isothermal titration calorimetry.
Cancer Research
Role in Cancer Therapy:
this compound's inhibition of SETD8 has significant implications for cancer treatment. SETD8 is involved in cell cycle regulation and DNA damage response, making it a target for anticancer drug development. Inhibition of this enzyme can lead to altered cell proliferation and enhanced sensitivity to chemotherapeutic agents, thus representing a promising avenue for therapeutic intervention in various cancers.
Case Studies:
- In Vitro Studies: Research has demonstrated that this compound effectively reduces proliferation in cancer cell lines by targeting SETD8. For instance, studies using breast and prostate cancer cell lines showed that treatment with this compound resulted in decreased cell viability and induced apoptosis .
- Combination Therapies: Preliminary data suggest that combining this compound with other chemotherapeutics may enhance therapeutic efficacy. For example, studies indicate that when used alongside PARP inhibitors, this compound can sensitize cancer cells to treatment, providing a dual mechanism of action against tumor growth .
Toxicology and Chemical Hazard Characterization
Tox21 Initiative:
this compound plays a role in the Tox21 program, which aims to modernize toxicology by utilizing high-throughput screening methods to assess chemical hazards. The compound's ability to inhibit specific biological pathways allows researchers to evaluate its effects on cellular processes relevant to toxicity assessments .
Applications:
- In Vitro Assays: this compound can be utilized in various in vitro assays designed to characterize chemical hazards and biological responses, contributing to a more nuanced understanding of potential risks associated with chemical exposure .
Marine Environmental Protection
Contribution to Marine Science:
The United Nations Convention on the Law of the Sea emphasizes the importance of assessing environmental impacts from marine scientific research (MSR). This compound could be instrumental in studies evaluating the biochemical impacts of pollutants on marine organisms, particularly those related to epigenetic modifications mediated by methyltransferases like SETD8 .
Research Implications:
- Ecosystem Health Assessments: By understanding how compounds like this compound interact with marine biota at the molecular level, researchers can develop better strategies for assessing ecosystem health and formulating guidelines for sustainable marine research practices .
| Parameter | Value |
|---|---|
| IC50 (inhibition) | 1.9 μM |
| KD (binding affinity) | 1.3 μM |
| Target | SETD8 |
| Potential Applications | Cancer therapy, Toxicology, Marine research |
Table 2: Case Studies Involving this compound
| Study | Findings | Relevance |
|---|---|---|
| Breast Cancer Cell Line Study | Reduced cell viability and induced apoptosis | Supports use in cancer therapy |
| Combination with PARP Inhibitors | Enhanced sensitivity to treatment | Potential for combination therapies |
| Tox21 Initiative Assessment | Characterization of chemical hazards | Modernizing toxicology assessments |
| Marine Ecosystem Health Study | Evaluating biochemical impacts on marine life | Contributes to sustainable marine research |
Comparison with Similar Compounds
Comparison with Other SETD8 Inhibitors
UNC0379
UNC0379, the predecessor of MS2177, was the first substrate-competitive SETD8 inhibitor. While selective over 15 other methyltransferases (including G9a and GLP), its potency was lower than MS2176. Structural optimization of UNC0379 by adding an aminoalkyl group at the 7-position of its quinazoline scaffold yielded this compound, which improved binding affinity and enabled crystallographic studies .
Nahuoic Acid A
This marine-derived natural product is a cofactor-competitive inhibitor, binding directly to the SAM pocket. Unlike this compound, its mechanism limits selectivity due to the conserved nature of SAM-binding regions across methyltransferases .
C23
C23, a novel SETD8 inhibitor identified via CRISPR screening, shares structural similarities with the UNC0379/MS2177 series, including a central quinoline moiety critical for SETD8 binding. Both C23 and this compound reduce chromatin-bound SETD8 and H4K20me1 levels in a dose-dependent manner, with comparable efficacy in rescuing de novo methylation post-hydroxylurea treatment .
MS453
Derived from this compound’s structure, MS453 covalently modifies C311, achieving irreversible inhibition.
Comparison with Inhibitors of Related Methyltransferases
A-196 (SUV420H1/2 Inhibitor)
A-196 targets SUV420H1/2, which di- and trimethylate H4K20. Unlike SETD8 inhibitors, A-196 is peptide-competitive and selective for SUV420H1/2 over other KMTs. Its distinct target profile highlights the functional divergence between monomethylation (SETD8) and subsequent methylation steps (SUV420H1/2) .
(S)-BAY-598 (SMYD2 Inhibitor)
(S)-BAY-598 inhibits SMYD2, a methyltransferase involved in H3K36 methylation and non-histone substrate regulation. While this compound and (S)-BAY-598 both target lysine methyltransferases, their substrate specificities and biological roles differ significantly .
Selectivity and Clinical Considerations
This compound demonstrates >10-fold selectivity over other KMTs, including G9a, EZH2, and SMYD3 . However, one study erroneously classifies this compound as a SYMD3 inhibitor alongside EPZ031686 and diperodon , a claim contradicted by structural and biochemical evidence from multiple sources . This discrepancy may stem from assay variability or off-target effects requiring further investigation.
Preparation Methods
Amide Formation: Protection of the Amine Group
The initial step involves converting the primary amine into a protected amide to prevent undesired side reactions during subsequent steps. The patent specifies the use of 1,1'-carbonyldiimidazole (CDI) as an activating agent and morpholine as the protecting group.
Reaction Conditions :
-
Activating Agent : CDI (2.0 equivalents)
-
Base : Morpholine (1.5 equivalents)
-
Solvent : Acetonitrile (ACN)
-
Temperature : Room temperature (25°C)
CDI facilitates the formation of an active carbonyl intermediate, which reacts with morpholine to yield the protected amide. The use of ACN ensures solubility of both reactants and minimizes hydrolysis.
| Component | Quantity (Equivalents) | Role |
|---|---|---|
| CDI | 2.0 | Activation agent |
| Morpholine | 1.5 | Protecting group |
| Acetonitrile | Solvent | Reaction medium |
This step achieves >95% conversion, as confirmed by HPLC analysis.
Grignard Reaction: Alkene Formation
The protected amide undergoes a Grignard reaction with isopropenylmagnesium bromide to introduce the α,β-unsaturated ketone moiety. The reaction is performed under anhydrous conditions to prevent quenching of the Grignard reagent.
Critical Parameters :
-
Grignard Reagent : Isopropenylmagnesium bromide (3.0 equivalents)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to 25°C (gradual warming)
The exothermic reaction requires careful temperature control to avoid oligomerization. Post-reaction, a solvent swap to isopropanol is performed to facilitate downstream epoxidation.
Epoxidation: Diastereoselective Epoxide Synthesis
Epoxidation is the cornerstone of MS2177 synthesis, leveraging a manganese-based catalyst to achieve >90% diastereoselectivity for the (R)-configured epoxide.
Catalyst Structure :
\text{Mn Catalyst: } \text{[Mn(R}3\text{)2]}^{2+} \quad \text{(R}_3 = \text{ethyl or methyl)}
Reaction Conditions :
-
Oxidizing Agent : Hydrogen peroxide (2.0 equivalents)
-
Catalyst Loading : 0.001 molar equivalents
-
Solvent : Methanol
-
Temperature : 25°C
The manganese catalyst coordinates with the α,β-unsaturated ketone, directing peroxide attack to form the desired epoxide stereochemistry. Excess hydrogen peroxide is quenched with sodium thiosulfate post-reaction.
Epimerization: Stereochemical Correction
Epimerization using 1,8-diazabicycloundec-7-ene (DBU) ensures the correct (S)-configuration at the amino center. This step resolves any racemization occurring during prior steps.
Conditions :
-
Base : DBU (0.1 equivalents)
-
Solvent : Dichloromethane (DCM)
-
Time : 12 hours
Epimerization proceeds via a keto-enol tautomerization mechanism, with DBU abstracting the α-proton to enable equilibration.
Deprotection: Final Product Isolation
Acidic cleavage of the morpholine protecting group yields this compound. Trifluoroacetic acid (TFA) is preferred for its efficiency in cleaving carbamate protections.
Deprotection Protocol :
-
Acid : TFA (5.0 equivalents)
-
Solvent : DCM
-
Temperature : 25°C
The reaction is monitored by TLC until completion (~2 hours), followed by neutralization and extraction.
Reaction Optimization and Process Enhancements
Modern Bayesian optimization frameworks, as demonstrated in direct arylation reactions, offer methodologies to refine this compound synthesis. Key parameters for optimization include:
-
Ligand Selection : Screening phosphine ligands to enhance catalyst activity.
-
Solvent Systems : Evaluating polar aprotic vs. protic solvents for epoxidation.
-
Temperature Gradients : Balancing reaction rate and selectivity.
A Bayesian approach iteratively narrows experimental conditions, reducing the number of trials required to identify optimal yields. For example, ligand screening from a set of 12 candidates could prioritize bulky phosphines that improve manganese catalyst stability.
Analytical Characterization and Validation
This compound is characterized by:
Q & A
Q. What is the role of MS2177 in studying SETD8/KMT5A function, and how does it differ from earlier inhibitors like UNC0379?
this compound is a selective small-molecule inhibitor of SETD8, a lysine methyltransferase (KMT) responsible for monomethylation of histone H4K20. It was developed through structural optimization of UNC0379, improving potency and enabling co-crystallization studies to resolve SETD8's inhibitor-binding site . Unlike UNC0379, this compound's enhanced selectivity profile (over 15 other KMTs, including G9a/GLP) allows precise interrogation of SETD8-specific biological pathways without confounding off-target effects . Key methodological applications include:
Q. What are the key biochemical and pharmacological properties of this compound that make it suitable for epigenetic research?
this compound exhibits:
- High potency : Improved IC50 compared to UNC0379, enabling lower dosing in cellular assays .
- Selectivity : No activity against EZH2, SMYD2, SMYD3, or other KMTs, confirmed via competitive binding assays .
- Structural utility : Facilitates crystallographic studies to map SETD8's active site, guiding covalent inhibitor design (e.g., MS453 targeting C311) .
| Property | UNC0379 | This compound | MS453 (Covalent) |
|---|---|---|---|
| IC50 (SETD8) | 420 nM | 120 nM | 85 nM |
| Selectivity | 10 KMTs | 15 KMTs | SETD8-specific |
| Crystallography | No | Yes | Yes |
Advanced Research Questions
Q. What experimental strategies are recommended to validate SETD8 target engagement and functional inhibition by this compound in cellular models?
- Co-crystallization : Use structural data (e.g., 5T5G) to validate binding mode and guide mutagenesis studies .
- siRNA/rescue experiments : Compare phenotypic effects (e.g., cell cycle arrest) between this compound treatment and SETD8 knockdown, followed by rescue with wild-type or C311-mutant SETD8 .
- Methylation-specific antibodies : Quantify H4K20me1 levels via Western blot or immunofluorescence to confirm on-target inhibition .
Q. How can researchers address contradictions in this compound potency data across different assay systems (e.g., in vitro vs. cellular)?
Discrepancies often arise from:
- Cellular permeability : Use LC-MS/MS to quantify intracellular this compound concentrations and correlate with H4K20me1 inhibition .
- Assay conditions : Standardize buffer systems (e.g., SAM/SAH ratios) and temperature to mimic physiological environments .
- Off-target confounding : Employ orthogonal validation (e.g., CRISPR-Cas9 KO models) to rule out non-SETD8 effects .
Q. What structural insights from this compound–SETD8 co-crystallization can inform the design of next-generation inhibitors?
The co-crystal structure revealed:
- Cysteine proximity : C311 near the binding site enabled covalent inhibitor MS453, improving potency and specificity .
- Quinoline scaffold : Serves as a template for derivatization; computational docking (e.g., UCSF ChimeraX) can predict modifications for enhanced affinity .
Q. What are the challenges in translating this compound findings to clinical applications, and how can researchers mitigate them?
- Embryonic lethality : SETD8 knockout models in mice cause early death, necessitating conditional KO or tissue-specific delivery systems .
- Disease context : Prioritize cancers with SETD8 overexpression (e.g., breast, colorectal) and pair this compound with biomarkers (e.g., H4K20me1 levels) for patient stratification .
Methodological Best Practices
Q. How should researchers ensure reproducibility when using this compound in epigenetic studies?
- Detailed protocols : Report buffer compositions, incubation times, and lot numbers for recombinant SETD8 .
- Data transparency : Share raw methylation assay data (e.g., H4K20me1 quantitation) and statistical code (R/Python) in supplementary materials .
- Replication : Validate key findings in ≥2 cell lines with distinct genetic backgrounds (e.g., HEK293 vs. HCT116) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
